molecular formula C14H16N2O4 B4965395 Methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4965395
M. Wt: 276.29 g/mol
InChI Key: PQBOFWBRBGCGCW-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction. Its structure features a 3-methoxyphenyl substituent at the C4 position, a methyl group at C6, and a methoxycarbonyl group at C3.

Properties

IUPAC Name

methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8-11(13(17)20-3)12(16-14(18)15-8)9-5-4-6-10(7-9)19-2/h4-7,12H,1-3H3,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBOFWBRBGCGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of urea and a catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrahydropyrimidine derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that tetrahydropyrimidine derivatives exhibit promising antimicrobial properties. Studies have shown that related compounds demonstrate significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a study highlighted the anti-mycobacterial activity of several tetrahydropyrimidine derivatives, suggesting that modifications to the structure can enhance efficacy against resistant strains .

Anticancer Properties

Methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown potential as an anticancer agent. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines such as A549 (lung cancer), SK-N-SH (neuroblastoma), and HeLa (cervical cancer) cells. The structure-activity relationship (SAR) studies indicate that specific modifications can lead to enhanced potency compared to standard chemotherapeutic agents like Doxorubicin .

Anti-inflammatory Effects

Compounds within this class have also been investigated for their anti-inflammatory properties. Research suggests that certain derivatives can inhibit inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .

Antitubercular Agents

The compound's structural features suggest it may serve as a scaffold for developing new antitubercular agents. The SAR studies have pointed out that certain modifications can significantly enhance activity against Mycobacterium tuberculosis, which is critical given the rising incidence of drug-resistant tuberculosis .

Anticancer Therapies

Given the promising anticancer activity observed in vitro, further development could lead to new therapies for various cancers. The ability to modify the compound's structure allows for targeted drug design aimed at specific cancer types or resistant strains .

Case Studies and Research Findings

StudyFocusFindings
Antimycobacterial ActivityIdentified several potent derivatives with improved efficacy against M. tuberculosis.
Anticancer ActivityDemonstrated cytotoxicity against multiple cancer cell lines; highlighted structure modifications enhancing activity.
Anti-inflammatory PropertiesShowed promising results in inhibiting pro-inflammatory cytokines in vitro.

Mechanism of Action

The mechanism of action of Methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. It may act by inhibiting enzymes or receptors involved in critical biological pathways. For example, its anticancer activity could be attributed to its ability to interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Effects on Physicochemical Properties

The 3-methoxyphenyl group distinguishes this compound from analogs with substituents at other positions (e.g., 4-methoxy, 4-bromo, or 4-cyanophenyl). Key comparisons include:

Compound (Substituent at C4) Melting Point (°C) Yield (%) LogP<sup>a</sup> Key Spectral Data (1H NMR δ, ppm)
3-Methoxyphenyl (Target) N/A N/A ~3.2<sup>b</sup> ~3.48 (OCH3), ~5.09 (CH)
4-Cyanophenyl () 199–200 27 2.1 3.62 (OCH3), 7.72–7.75 (CArH)
4-Methoxyphenyl () 185 High 2.8 3.72 (OCH3), 7.15–7.13 (CArH)
4-Bromophenyl () N/A N/A 3.5 N/A
3-Nitrophenyl () N/A N/A 1.9 N/A

<sup>a</sup> Calculated using ChemBioDraw Ultra 13.0 .
<sup>b</sup> Estimated based on analogous structures.

Key Observations :

  • Melting points correlate with crystallinity; electron-withdrawing groups (e.g., CN, NO2) reduce symmetry and lower melting points .
Cytotoxicity and Anticancer Activity

Data from thymidine phosphorylase (TP) inhibition and cytotoxicity studies reveal substituent-dependent trends:

Compound (C4 Substituent) IC50 (µM) Against TP Cytotoxicity (IC50, µM) % Inhibition at 100 µM
4-Bromophenyl () 15.7 ± 0.9 314.3 ± 4.3 57
3,4-Dimethoxyphenyl () 79.6 46.8 62
4-Trifluoromethylphenyl () 78.2 389.2 ± 6.2 73.6
3-Methoxyphenyl (Target) N/A N/A N/A

Key Observations :

  • 4-Bromophenyl derivatives exhibit potent TP inhibition but lower cytotoxicity, suggesting selectivity for enzyme targets over general cell toxicity .
  • 3-Methoxyphenyl analogs are understudied in TP inhibition assays, but methoxy groups generally enhance binding to aromatic pockets in enzymes .
Antibacterial Activity

Methyl 4-(4-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-DHPM () shows antibacterial activity (MIC = 32 µg/mL against S. aureus), while 3-methoxyphenyl analogs lack reported data. Hydroxy and methoxy groups may synergize to disrupt bacterial membranes .

Key Observations :

  • Copper catalysts (e.g., CuCl2·2H2O) improve regioselectivity but may reduce yields due to side reactions .
  • Heterogeneous catalysts (e.g., ) enable greener syntheses with higher efficiency .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., OCH3) : Enhance enzyme inhibition (e.g., TP) by stabilizing π-π interactions with aromatic residues .
  • Electron-Withdrawing Groups (e.g., Br, CN) : Increase cytotoxicity but reduce selectivity .
  • Positional Effects : 3-Substituents (e.g., 3-methoxy) may improve metabolic stability compared to 4-substituents due to reduced oxidation susceptibility .

Biological Activity

Methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as the compound) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N2O4
  • Molecular Weight : 276.28784 g/mol

The biological activity of the compound can be attributed to its structural features that allow it to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to reduced cell proliferation in cancer models.
  • Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells, which is crucial for maintaining cellular health.
  • Anti-inflammatory Effects : Preliminary studies indicate that the compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Anticancer Activity

The compound has demonstrated significant anticancer properties in various studies. For instance:

  • In vitro Studies : In cell line assays, the compound inhibited the growth of several cancer types by inducing apoptosis and cell cycle arrest.
  • In vivo Studies : Animal models treated with the compound showed a reduction in tumor size and improved survival rates compared to control groups.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.

Data Table of Biological Activities

Biological ActivityEffect ObservedReference
AnticancerInhibits cell growth in cancer cell lines
AntioxidantReduces oxidative stress
AntimicrobialEffective against Gram-positive and Gram-negative bacteria

Case Studies

  • Case Study on Cancer Treatment :
    • A study conducted on human breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
  • Case Study on Antimicrobial Effects :
    • In a clinical setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Q & A

Q. What are the established synthetic routes for Methyl 4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via the Biginelli reaction or related multicomponent condensation reactions. A common protocol involves reacting 3-methoxybenzaldehyde, methyl acetoacetate, and urea/thiourea in the presence of a catalyst (e.g., HCl, BF3·OEt2, or Lewis acids like ZrCl4) under reflux in ethanol .

  • Optimization factors :
    • Catalyst selection : ZrCl4 increases cyclization efficiency compared to traditional HCl .
    • Solvent : Ethanol or dichloromethane improves solubility of intermediates .
    • Temperature : Reflux (~78°C) minimizes side reactions like ester hydrolysis .
    • Workup : Recrystallization from ethanol/water (7:3 v/v) achieves >95% purity .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirmation?

Structural confirmation relies on a combination of spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents on the tetrahydropyrimidine ring (e.g., methoxy, methyl, and aryl groups) .
  • X-ray crystallography : Resolves conformation (flattened-boat for the pyrimidine ring) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R22_2^2(8) motifs) .
  • Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 293.12) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water (<0.1 mg/mL) .
  • Stability : Degrades under strong acidic/basic conditions (pH <2 or >10) due to ester hydrolysis. Store at 2–8°C under inert atmosphere .
  • LogP : ~2.5 (predicted via ChemDraw), indicating moderate lipophilicity for cellular uptake studies .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed during its synthesis or derivatization?

The Biginelli reaction proceeds via imine formation between urea and aldehyde, followed by nucleophilic attack by the enol of methyl acetoacetate. Regioselectivity is governed by:

  • Electron-donating groups (e.g., 3-methoxy on phenyl): Stabilize the intermediate enol, favoring substitution at the 4-position of the pyrimidine ring .
  • Steric effects : Methyl groups at C6 hinder electrophilic attack at adjacent positions .
  • Hydrogen bonding : Intra- and intermolecular H-bonds (e.g., N–H⋯O=C) template cyclization .

Q. How does the compound’s bioactivity correlate with structural modifications, and what methodologies are used to assess this?

  • Antimicrobial activity : Substituents at C4 (aryl groups) and C5 (ester) influence potency. For example:
    • 3-Methoxyphenyl : Enhances membrane penetration via increased lipophilicity (MIC = 12.5 µg/mL against S. aureus vs. 25 µg/mL for unsubstituted analogs) .
    • Methyl ester : Critical for thymidine phosphorylase inhibition (IC50_{50} = 389 µM) via H-bonding with active-site residues .
  • Assay methods :
    • Microdilution broth assays (CLSI guidelines) for MIC determination .
    • Molecular docking (AutoDock Vina) to predict binding modes to enzymes like thymidine phosphorylase .

Q. What computational or thermodynamic approaches are used to predict reaction behavior or optimize crystallization?

  • Thermodynamic solubility modeling : Van’t Hoff analysis determines enthalpy/entropy of dissolution in solvents (e.g., ∆H = 15.4 kJ/mol in ethanol) .
    • Crystallization optimization : Use of anti-solvents (n-hexane) in vapor diffusion setups yields single crystals suitable for SC-XRD .
  • DFT calculations : Predict regioselectivity in electrophilic substitution reactions (e.g., Fukui indices highlight C4 as most reactive) .

Key Research Gaps and Contradictions

  • Synthetic yields : BenchChem reports 60–70% yields , while academic studies achieve 40–50% , suggesting unoptimized scale-up protocols.
  • Bioactivity mechanisms : Conflicting reports on whether antimicrobial effects arise from membrane disruption or enzyme inhibition .

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